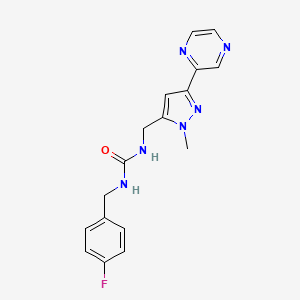

1-(4-fluorobenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea

Description

This urea derivative features a 4-fluorobenzyl group linked to a pyrazole core substituted with a pyrazin-2-yl moiety and a methyl group at the 1-position (Figure 1). The compound’s design integrates fluorinated aromatic and heterocyclic components, which are common in medicinal chemistry to enhance bioavailability and target binding .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O/c1-24-14(8-15(23-24)16-11-19-6-7-20-16)10-22-17(25)21-9-12-2-4-13(18)5-3-12/h2-8,11H,9-10H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSXBMFBBJTSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorobenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C14H15F2N5O

- Molecular Weight : 317.25 g/mol

- CAS Number : 1235392-48-9

This compound features a urea moiety linked to a pyrazole and a fluorobenzyl group, which may contribute to its biological activities.

Biological Activity Overview

This compound has been evaluated for various biological activities, particularly in relation to cancer therapy and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. Pyrazole compounds have shown a broad spectrum of activities against different cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth.

Case Study : A study published in PubMed demonstrated that pyrazole derivatives exhibited significant anti-proliferative effects on cancer cells, with some compounds showing IC50 values in the low micromolar range . The specific compound under discussion was evaluated for its effect on fibroblast growth factor receptors (FGFR), which are crucial targets in cancer therapy.

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| This compound | FGFR | TBD | Antiproliferative |

Enzyme Inhibition

The compound has shown promising results as an inhibitor of specific kinases involved in cellular signaling pathways. The inhibition of these kinases can lead to reduced cell proliferation and survival, making it a candidate for further development as an anticancer agent.

Mechanism of Action : The binding affinity and selectivity towards FGFR were assessed through molecular docking studies, revealing significant interactions that could explain the observed biological effects .

Pharmacological Studies

In vitro studies have been conducted to evaluate the pharmacological properties of this compound. These studies typically involve assessing cytotoxicity, selectivity against cancer cell lines, and potential off-target effects.

Cytotoxicity Assessment

The cytotoxic effects were measured using standard assays (e.g., MTT assay), comparing the compound's efficacy against various cancer cell lines. The findings indicate a favorable therapeutic index, suggesting that the compound selectively targets cancer cells while sparing normal cells.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among urea-based analogs influence physicochemical properties and bioactivity:

*Calculated based on molecular formula.

Key Observations :

- Pyrazine vs. Pyridine/Pyrazole : The target compound’s pyrazine ring () may confer distinct electronic properties compared to pyridine or trifluoromethyl-substituted analogs (). Pyrazine’s electron-deficient nature could enhance π-π stacking in target binding .

- Fluorination : The 4-fluorobenzyl group in the target compound parallels the 4-fluorophenyl substituents in compounds 10 and 26 (), which are associated with improved metabolic stability .

- Morpholine and Solubility : Compound 6 () incorporates a morpholine group, likely improving aqueous solubility compared to the target compound’s hydrophobic pyrazine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.